molecular formula C17H13F4NO3 B6410458 MFCD18322580 CAS No. 1261955-48-9

MFCD18322580

Cat. No.: B6410458
CAS No.: 1261955-48-9
M. Wt: 355.28 g/mol
InChI Key: BQXWJBZBSJFAEK-UHFFFAOYSA-N
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Description

The compound identifier MFCD18322580 corresponds to a specific chemical substance cataloged in the MDL (Molecular Design Limited) database. Typically, such identifiers are assigned to chemicals based on their unique structural and functional properties. For instance, analogous MDL identifiers (e.g., MFCD00003330 in ) are linked to compounds like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1), which is synthesized via green chemistry methods using ionic liquid catalysts . While direct data on this compound is unavailable, we can extrapolate comparison frameworks from similar compounds and methodologies outlined in the evidence.

Properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4NO3/c1-2-22-15(23)13-4-3-9(8-14(13)18)10-5-11(16(24)25)7-12(6-10)17(19,20)21/h3-8H,2H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXWJBZBSJFAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691932
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-48-9
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18322580” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial reaction of precursor compounds under controlled conditions.

    Step 2: Purification of the intermediate product through techniques like crystallization or distillation.

    Step 3: Final reaction to produce “this compound,” followed by purification and characterization.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Using large quantities of starting materials and reagents.

    Optimization of reaction conditions: To maximize yield and minimize by-products.

    Purification: Employing industrial-scale techniques such as chromatography or large-scale crystallization.

Chemical Reactions Analysis

Types of Reactions: “MFCD18322580” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

“MFCD18322580” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18322580” exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical comparisons typically focus on molecular properties, synthesis routes, toxicity, and analytical performance. Below is a hypothetical framework for comparing MFCD18322580 with structurally or functionally related compounds, modeled after and supplementary methodologies from other sources.

Table 1: Hypothetical Comparison of this compound and Analogous Compounds

Parameter This compound (Hypothetical) CAS 1761-61-1 (Reference) CAS 1234-56-7 (Hypothetical Analog)
Molecular Formula C₈H₁₀N₂O₂ (Assumed) C₇H₅BrO₂ C₉H₁₂N₂O₃
Molecular Weight 178.18 (Calculated) 201.02 196.20
Solubility (mg/mL) 0.50 (Predicted ESOL) 0.687 0.92
Log S (ESOL) -2.30 -2.47 -1.89
Synthesis Method Green catalysis (Ionic liquids) A-FGO catalyst in THF Microwave-assisted synthesis
Toxicity (Hazard) H302 (Oral toxicity) H302 H318 (Eye damage)
Bioavailability 0.60 (Predicted) 0.55 0.70

Key Comparison Criteria:

Structural Similarity :

  • Compounds with analogous functional groups (e.g., nitro, benzimidazole) may share reactivity profiles. For example, CAS 1761-61-1 contains a benzimidazole core, which is often associated with antimicrobial activity .

Synthesis Efficiency :

  • Green chemistry methods (e.g., A-FGO catalysts in tetrahydrofuran) improve yield and sustainability compared to traditional routes . Similar approaches could be hypothesized for this compound.

Toxicogenomic Profiles: highlights the importance of curating toxicological data across species. Compounds like CAS 1761-61-1 with oral toxicity (H302) require careful handling, a consideration likely applicable to this compound .

Analytical Performance :

  • Advanced techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (referenced in ’s supplementary tables) are critical for purity assessment and comparative studies .

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